4-N-Fmoc-amino-cyclohexanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Fmoc-amino-cyclohexanone typically involves the reaction of 4-aminocyclohexanone with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-N-Fmoc-amino-cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Piperidine is often used to remove the Fmoc group under basic conditions
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of deprotected amines or other substituted products
Scientific Research Applications
4-N-Fmoc-amino-cyclohexanone has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis, facilitating the formation of peptide bonds without unwanted side reactions
Biology: Employed in the synthesis of bioactive peptides and proteins for research purposes.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The primary mechanism of action of 4-N-Fmoc-amino-cyclohexanone involves its role as a protecting group for amines. The Fmoc group is introduced to the amine via reaction with Fmoc-Cl, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Fmoc group can be removed under basic conditions, typically using piperidine, to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
- 9H-Fluoren-9-ylmethyl carbamate
- 4-Oxocyclohexylcarbamate
- Fmoc-protected amino acids
Uniqueness
4-N-Fmoc-amino-cyclohexanone is unique due to its specific structure, which combines the Fmoc protecting group with a cyclohexanone moiety. This provides distinct reactivity and stability compared to other Fmoc-protected compounds. Its ability to undergo various chemical reactions while maintaining the integrity of the Fmoc group makes it particularly valuable in peptide synthesis .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-oxocyclohexyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c23-15-11-9-14(10-12-15)22-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14,20H,9-13H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHGDSRIILPGMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374671 |
Source
|
Record name | 4-N-Fmoc-amino-cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391248-11-6 |
Source
|
Record name | 4-N-Fmoc-amino-cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 391248-11-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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